molecular formula C21H21FN6O3 B1518224 FSA26J9M8B

FSA26J9M8B

Cat. No.: B1518224
M. Wt: 424.4 g/mol
InChI Key: IFEPJAKXCDYTOK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid is a complex organic compound that features a variety of functional groups, including amino, cyano, and fluorobenzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the cyano group: This can be done via nucleophilic substitution reactions.

    Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the benzoic acid derivative: This can be synthesized through Friedel-Crafts acylation followed by functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The fluorobenzoic acid moiety may undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug development:

Industry

    Material science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-chlorobenzoic acid
  • ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-bromobenzoic acid

Uniqueness

The uniqueness of ®-2-(1-((2-amino-5-(5-cyano-1-methyl-3-((methylamino)methyl)-1H-pyrazol-4-yl)pyridin-3-yl)oxy)ethyl)-4-fluorobenzoic acid lies in its specific functional groups and their arrangement, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H21FN6O3

Molecular Weight

424.4 g/mol

IUPAC Name

2-[(1R)-1-[2-amino-5-[5-cyano-1-methyl-3-(methylaminomethyl)pyrazol-4-yl]pyridin-3-yl]oxyethyl]-4-fluorobenzoic acid

InChI

InChI=1S/C21H21FN6O3/c1-11(15-7-13(22)4-5-14(15)21(29)30)31-18-6-12(9-26-20(18)24)19-16(10-25-2)27-28(3)17(19)8-23/h4-7,9,11,25H,10H2,1-3H3,(H2,24,26)(H,29,30)/t11-/m1/s1

InChI Key

IFEPJAKXCDYTOK-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)C3=C(N(N=C3CNC)C)C#N)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)C3=C(N(N=C3CNC)C)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.